molecular formula C19H21N3O2 B2846281 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea CAS No. 922874-67-7

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea

Cat. No. B2846281
CAS RN: 922874-67-7
M. Wt: 323.396
InChI Key: IJDYDEDPVZHQHX-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea, also known as MEIO, is a small molecule that has been widely used in scientific research due to its unique properties. MEIO is a urea derivative that has been shown to have anti-tumor and anti-inflammatory effects, making it a promising candidate for developing new drugs.

Scientific Research Applications

1. Solvatochromic Fluorescence Probes

N-Acylureido functionality, as seen in related compounds, serves as an acceptor substituent in solvatochromic fluorescence probes. These probes are adept at detecting analytes like alcohols, carboxylic acids, and fluoride ions, leveraging their solvatochromism in fluorescence properties (Bohne, Ihmels, Waidelich, & Yihwa, 2005).

2. DNA Interaction Studies

Certain urea derivatives, like 1,3-bis(2-hydroxy-benzylidene)-urea, have been investigated for their interactions with DNA. These studies involve techniques like UV-vis absorption, fluorescence emission, and circular dichroism spectroscopy. Such compounds bind to DNA in an intercalative mode, which is significant for understanding molecular interactions and potential therapeutic applications (Ajloo, Shabanpanah, Shafaatian, Ghadamgahi, Alipour, Lashgarbolouki, & Saboury, 2015).

3. Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Derivatives of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, similar in structure, are known as GSK-3β inhibitors. These compounds have been studied for their coplanar molecular structures and potential pharmaceutical applications (Lough, Hicks, Valliant, Wilson, & Vasdev, 2010).

4. Drug Absorption and Distribution Studies

Compounds like AR-A014418, which bear resemblance to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea, are used in studies related to drug absorption, distribution, and pharmacokinetics. Stable deuterium-labeled analogs of such compounds have been synthesized for LC–MS analysis (Liang, Wang, Yan, & Wang, 2020).

5. Osmolyte Studies in Marine Organisms

Research on urea derivatives extends to understanding their role as osmolytes in marine organisms. Studies explore the thermodynamic compensation of urea and methylamine interactions with proteins, providing insights into environmental adaptation mechanisms (Lin & Timasheff, 1994).

6. Antitumor Activities

Specific urea compounds have been synthesized and analyzed for their antitumor activities. Such studies include MTT assays and docking studies to understand the interaction of these compounds with cancer targets (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYDEDPVZHQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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